Allyldichloromethylsilane

Description

Contextual Significance of Organosilicon Compounds

Organosilicon compounds, which are characterized by the presence of carbon-silicon bonds, are of paramount importance in modern chemical research and various industries. nih.govsciepub.com Their significance is rooted in the unique physicochemical properties conferred by the silicon atom. Compared to carbon, silicon has a larger atomic radius and lower electronegativity, and the availability of d-orbitals for bonding leads to distinct reactivity, thermal stability, and permeability. nih.gov This has enabled the development of a vast array of materials, including silicones, which are used in products ranging from sealants and adhesives to advanced coatings and medical devices. nih.govscribd.com Organosilicon compounds are extensively used as synthetic intermediates and are increasingly recognized for their role as catalysts in various chemical transformations. sciepub.comgoogle.com The ability to form stable silicon-carbon bonds has provided chemists with a powerful tool for designing and synthesizing novel molecules and materials with tailored properties.

Strategic Role of Allyldichloromethylsilane as a Chemical Precursor

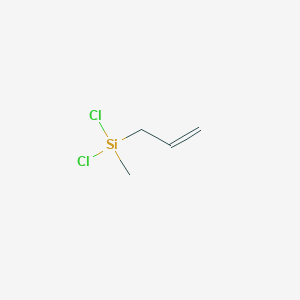

Within the diverse family of organosilicon compounds, this compound serves as a crucial and versatile chemical precursor. Its molecular structure, featuring both a reactive allyl group and a dichloromethylsilyl moiety, makes it a valuable building block for more complex molecules. The two chlorine atoms attached to the silicon are readily displaced by nucleophiles, allowing for the introduction of various functional groups. Simultaneously, the allyl group's carbon-carbon double bond can participate in a range of addition reactions, most notably hydrosilylation. This dual reactivity is instrumental in the synthesis of specialized polymers, surface modification agents, and other functionalized organosilicon compounds. For instance, it is a key starting material in the synthesis of certain polysilazanes, which are precursors to ceramic materials.

Structure

3D Structure

Properties

IUPAC Name |

dichloro-methyl-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2Si/c1-3-4-7(2,5)6/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEQUKAYVABWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC=C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873-92-3 | |

| Record name | Dichloromethyl-2-propen-1-ylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichloromethyl-2-propen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloromethyl-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyldichloromethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Allyldichloromethylsilane

Direct Synthesis Approaches

Direct synthesis methods for allyldichloromethylsilane often involve the reaction of an allyl source with a suitable methylchlorosilane. One of the most common and effective methods is the Grignard reaction.

Grignard Reaction: This approach entails the reaction of allylmagnesium halide (a Grignard reagent) with dichloromethylsilane (B8780727). organic-chemistry.orgchemistrysteps.comlibretexts.org The allyl Grignard reagent, typically allylmagnesium bromide or chloride, is prepared by reacting an allyl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgmasterorganicchemistry.com This reagent then acts as a nucleophile, attacking the silicon atom of dichloromethylsilane and displacing one of the chlorine atoms to form this compound.

Another direct approach is through a hydrosilylation reaction.

Hydrosilylation: This method involves the addition of a silicon-hydride bond across a carbon-carbon multiple bond, such as that in allene (B1206475) or a related unsaturated hydrocarbon. researchgate.net While less common for the direct synthesis of this compound itself, the principles of hydrosilylation are fundamental in organosilane chemistry. researchgate.netlookchem.com For instance, the hydrosilylation of allenes can yield allylsilanes. organic-chemistry.org The reaction is typically catalyzed by transition metal complexes, with platinum and rhodium catalysts being particularly effective. lookchem.com

A variation of this involves a silyl-Heck reaction, where terminal alkenes are silylated using silyl (B83357) halides in the presence of a palladium catalyst. nih.gov This method can produce terminal allyl silanes with good stereoselectivity. nih.gov

| Direct Synthesis Method | Reactants | Catalyst/Conditions | Product |

| Grignard Reaction | Allylmagnesium halide, Dichloromethylsilane | Diethyl ether or THF | This compound |

| Hydrosilylation (of allenes) | Allene, Dichloromethylsilane | Transition metal catalyst (e.g., Pt, Rh) | This compound |

| Silyl-Heck Reaction | Terminal alkene, Dichloromethylsilane | Palladium catalyst | Allylsilane |

Transformation from Related Organosilanes

This compound can also be synthesized by modifying other organosilane compounds. These transformations often involve introducing the allyl group or modifying existing functional groups on the silicon atom.

One such method involves the reaction of trichloromethylsilane with an allyl source. By carefully controlling the stoichiometry, it is possible to replace one chlorine atom with an allyl group.

Another route involves the functionalization of a pre-existing allylsilane. For example, allyltrichlorosilane (B85684) can be reacted with a methylating agent to replace one of the chloro groups with a methyl group, yielding this compound. thermofisher.comthermofishersci.in This approach allows for the stepwise construction of the desired molecule.

Furthermore, this compound itself can serve as a precursor for other organosilanes. For instance, the chloro functionalities can be replaced by alkynyl groups to form allyldialkynylmethylsilanes. researchgate.netresearchgate.net It is also a starting material for the synthesis of boron-modified polyallylmethylvinylsilazane, a precursor for ceramic materials.

| Starting Organosilane | Reagent(s) | Product |

| Trichloromethylsilane | Allylating agent (e.g., Allyl Grignard) | This compound |

| Allyltrichlorosilane | Methylating agent | This compound |

| This compound | Alkynyllithium reagents | Allyldialkynylmethylsilane |

| This compound | Ammonia (B1221849), Borane-dimethylsulfide | Boron-modified polyallylmethylvinylsilazane |

Mechanistic Pathways of this compound Formation

The formation of this compound via the Grignard reaction proceeds through a nucleophilic substitution mechanism. The carbon-magnesium bond in the allyl Grignard reagent is highly polarized, rendering the allyl group nucleophilic. This nucleophilic carbon attacks the electrophilic silicon atom of dichloromethylsilane. The reaction proceeds via a transition state where the allyl group is forming a bond with silicon, and a chlorine atom is simultaneously departing as a chloride ion. The magnesium halide coordinates with the leaving chloride ion.

In the context of the silyl-Heck reaction, the mechanism is thought to involve the oxidative addition of the Si-Cl bond to a low-valent palladium catalyst. nih.gov This is followed by migratory insertion of the alkene into the palladium-silicon bond. A subsequent β-hydride elimination from the resulting palladium-alkyl intermediate can lead to the formation of the allylsilane product and a hydridopalladium species, which is then converted back to the active catalyst in the presence of a base.

For hydrosilylation reactions, the generally accepted Chalk-Harrod mechanism involves the oxidative addition of the Si-H bond of the silane (B1218182) to the metal catalyst. The alkene then coordinates to the resulting metal-silyl-hydride complex, followed by migratory insertion of the alkene into either the metal-hydride or metal-silicon bond. Reductive elimination from the resulting intermediate then yields the allylsilane and regenerates the catalyst.

Chemical Reactivity and Transformation Mechanisms of Allyldichloromethylsilane

Reactions at the Silicon-Halogen Centers

The silicon-chlorine bonds in allyldichloromethylsilane are the primary sites for nucleophilic substitution reactions. These bonds are polar, with the silicon atom carrying a partial positive charge, making it susceptible to attack by nucleophiles.

One of the most fundamental reactions is hydrolysis , where the Si-Cl bonds react with water, leading to the formation of silanols. This reaction proceeds readily and is often the first step in the synthesis of more complex organosilicon compounds. scribd.comguidechem.com The initial hydrolysis product, allyldihydroxymethylsilane, can then undergo condensation reactions to form siloxanes, which are polymers with a Si-O-Si backbone. The reactivity towards hydrolysis is a key characteristic of chlorosilanes. thermofishersci.in

Beyond hydrolysis, the chlorine atoms can be displaced by a variety of nucleophiles. For instance, reaction with ammonia (B1221849) leads to ammonolysis , forming silazanes. This process is crucial for the synthesis of silicon-nitrogen-containing polymers. Similarly, reaction with alcohols (alcoholysis) yields alkoxysilanes, and reaction with organometallic reagents, such as Grignard or organolithium reagents, results in the formation of new silicon-carbon bonds. researchgate.net These substitution reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups at the silicon center. researchgate.netnii.ac.jpresearchgate.net For example, the chloro functionalities can be replaced by alkynyl groups to form allyldialkynylsilanes. researchgate.netnii.ac.jpresearchgate.net

A notable application of this reactivity is the synthesis of complex silicon-containing cyclic and cage structures. For instance, the reaction of this compound with a disilenide has been used to synthesize trisilabicyclo[2.2.0]hexanes, which are silicon-carbon hybrid ladderanes. d-nb.info This transformation proceeds via nucleophilic substitution at the silicon atom, followed by an intramolecular [2+2]-cycloaddition. d-nb.info

| Reaction Type | Reagent | Product Type | Reference |

| Hydrolysis | Water | Silanols/Siloxanes | scribd.comguidechem.com |

| Ammonolysis | Ammonia | Silazanes | |

| Alcoholysis | Alcohols | Alkoxysilanes | researchgate.net |

| Alkylation/Arylation | Grignard/Organolithium Reagents | Organosilanes | researchgate.netnii.ac.jpresearchgate.net |

| Cycloaddition Precursor | Disilenide | Trisilabicyclo[2.2.0]hexanes | d-nb.info |

Reactivity of the Allyl Moiety

The allyl group (–CH₂–CH=CH₂) in this compound provides a second reactive site, primarily centered around the carbon-carbon double bond. This double bond can undergo a variety of addition reactions typical of alkenes. wikipedia.org

Electrophilic addition is a key reaction pathway. The double bond is nucleophilic and can react with electrophiles. scispace.com For example, the addition of hydrogen halides (HX) across the double bond can occur. google.comlibretexts.org The silicon atom influences the regioselectivity of these additions. Due to the electron-releasing nature of the silyl (B83357) group, electrophilic attack often occurs at the γ-carbon (the terminal carbon of the double bond), leading to a carbocation stabilized by the adjacent C-Si bond. scispace.com This stabilization facilitates the reaction and controls the product outcome. scispace.com

The allyl group also participates in radical additions . google.com Furthermore, it can be involved in various transition-metal-catalyzed reactions. For instance, allylation reactions, where the allyl group is transferred to another molecule, are a powerful tool in organic synthesis for forming carbon-carbon bonds. wikipedia.org The reactivity of the allyl group is also exploited in polymerization processes and in the formation of cross-linked materials. wikipedia.org

The presence of both the reactive Si-Cl bonds and the allyl group allows for sequential or one-pot reactions, making this compound a valuable bifunctional building block in organic and organometallic synthesis.

Hydrosilylation Reactions of this compound Derivatives

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of organosilicon chemistry. wikipedia.org While this compound itself does not have a Si-H bond to participate as the hydrosilylating agent, its derivatives, where the chlorine atoms have been replaced by hydrogen or other groups, can undergo or be the substrate for such reactions. More commonly, the allyl group of this compound and its derivatives serves as the unsaturated substrate for hydrosilylation by other silanes. nih.govlookchem.com

Regio- and Stereochemical Outcomes

The hydrosilylation of the allyl group in derivatives of this compound is subject to regio- and stereochemical control, largely dictated by the catalyst and the substituents on both the silicon atom and the hydrosilylating agent. wikipedia.orgthermofisher.com

Regioselectivity: The addition of the silyl group can occur at either the terminal (α-addition) or internal (β-addition) carbon of the double bond. In the presence of platinum catalysts, the reaction typically follows an anti-Markovnikov pathway, where the silicon atom adds to the terminal carbon of the allyl group. youtube.com This leads to the formation of a 1,3-disilapropane linkage. However, the regioselectivity can be influenced by the choice of catalyst and ligands. libretexts.org For example, rhodium catalysts have also been employed and can exhibit different selectivities. nih.gov

Stereoselectivity: When new chiral centers are formed during hydrosilylation, the stereochemical outcome becomes important. Asymmetric hydrosilylation can be achieved using chiral catalysts, often based on transition metals like palladium or rhodium with chiral phosphine (B1218219) ligands. wikipedia.orglibretexts.orglookchem.com This allows for the synthesis of optically active organosilicon compounds. The reaction generally proceeds via syn-addition of the hydrogen and silyl group across the double bond. wikipedia.org

The table below summarizes typical outcomes for the hydrosilylation of terminal alkenes, which is analogous to the reactivity of the allyl group in this compound derivatives.

| Catalyst System | Predominant Regioselectivity | Stereoselectivity | Reference |

| Platinum (e.g., Karstedt's catalyst) | Anti-Markovnikov (Si on terminal C) | syn-addition | youtube.comresearchgate.net |

| Rhodium (e.g., Wilkinson's catalyst) | Can vary, often selective | syn-addition | nih.gov |

| Palladium with chiral ligands | Can be highly regioselective | Can be highly enantioselective | libretexts.org |

Investigation of Catalytic Cycles in Hydrosilylation

The most widely accepted mechanism for hydrosilylation catalyzed by transition metals is the Chalk-Harrod mechanism . wikipedia.org This mechanism involves the following key steps:

Oxidative Addition: The hydrosilane (R₃SiH) adds to the low-valent metal center (M), forming a complex containing both hydride (H) and silyl (SiR₃) ligands.

Alkene Coordination: The allyl group of the substrate coordinates to the metal center.

Migratory Insertion: The alkene inserts into either the M-H bond or the M-Si bond. Insertion into the M-H bond is more common and leads to an alkyl-metal intermediate.

Reductive Elimination: The silyl group and the alkyl group couple and are eliminated from the metal center, regenerating the catalyst and forming the final alkylsilane product.

Variations to this mechanism exist, and the precise pathway can depend on the specific metal, ligands, and substrates involved. wikipedia.org For example, with some catalysts, insertion of the alkene into the M-Si bond may occur first. wikipedia.org Understanding these catalytic cycles is crucial for developing new catalysts with improved activity, selectivity, and functional group tolerance. nih.gov

Hydroboration and Carboboration Processes

The allyl group of this compound and its derivatives can also undergo hydroboration and carboboration reactions, which are powerful methods for the synthesis of organoboranes and for constructing new carbon-carbon and carbon-boron bonds.

Chemo- and Regioselectivity in Unsaturated Systems

Hydroboration involves the addition of a boron-hydrogen bond across the double bond. This reaction is known for its excellent chemo- and regioselectivity. slideshare.netyoutube.com

Chemoselectivity: In molecules containing multiple unsaturated functional groups, hydroborating agents like 9-borabicyclo[3.3.1]nonane (9-BBN) show a high preference for reacting with less-substituted double bonds (alkenes) over more substituted ones or other functional groups like alkynes. nii.ac.jpresearchgate.net For instance, in allyldialkynylsilanes derived from this compound, 9-BBN selectively hydroborates the terminal C=C bond of the allyl group, leaving the C≡C bonds untouched under controlled conditions. nii.ac.jpresearchgate.net

Regioselectivity: The hydroboration of allylsilanes, including derivatives of this compound, is highly regioselective. The boron atom preferentially adds to the terminal carbon (C-3) of the allyl unit, and the hydrogen adds to the internal carbon (C-2). rsc.org This anti-Markovnikov addition is a hallmark of hydroboration and is driven by both steric and electronic factors. chemrxiv.orgchemrxiv.org The resulting organoborane intermediates are versatile synthons that can be oxidized to alcohols (providing 1,3-diols after subsequent oxidation of the C-Si bond) or used in other transformations. rsc.org The stereochemistry of the hydroboration of allylsilanes is also highly selective, typically proceeding via syn-addition of the H and B atoms to the face of the double bond opposite the bulky silyl group. rsc.org

Carboboration is a related process where a carbon-boron bond adds across an unsaturated system. This can occur intramolecularly following an initial hydroboration step. For example, the hydroboration of divinylsilane derivatives can be followed by an intramolecular 1,1-carboboration to form silicon-containing heterocycles. researchgate.net This sequence of hydroboration followed by carboboration provides a powerful route to complex cyclic and spirocyclic silicon compounds. researchgate.net

| Reaction | Reagent | Selectivity | Product | Reference |

| Hydroboration | 9-BBN | Chemoselective for C=C over C≡C; Regioselective for B on terminal C | Alkylborane | nii.ac.jpresearchgate.netrsc.org |

| Hydroboration-Oxidation | 1. 9-BBN 2. H₂O₂, NaOH | Regio- and Stereoselective | 1,3-Diol (after C-Si oxidation) | rsc.org |

| Hydroboration-Carboboration | 9-BBN | Sequential, forms cyclic systems | Silaspiro[4.4]nonadiene derivatives | researchgate.net |

Intramolecular Rearrangements and Cyclizations

The presence of both a reactive C=C double bond in the allyl group and labile Si-Cl bonds allows this compound to undergo intramolecular cyclization reactions. A notable example is its use in the synthesis of 1-silacyclohex-2-ene derivatives. researchgate.net In these reactions, the chloro functionalities of this compound are first replaced by alkynyl groups. researchgate.net Subsequent hydroboration with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) preferentially occurs at the terminal C=C bond of the allyl group, leading to the formation of the cyclic silane (B1218182) structure. researchgate.netresearchgate.net This process highlights the selective reactivity of the allyl group in the presence of other unsaturated functionalities within the same molecule. researchgate.net

Research has also explored the synthesis of boron-modified polyallylmethylvinylsilazane, where this compound serves as a key starting material. The synthesis can proceed via a polymer route, which involves the ammonolysis of this compound to form polyallylmethylvinylsilazane, followed by hydroboration of the vinyl groups.

Cross-Coupling Reactions

This compound is a valuable substrate in various transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Mediated Coupling Pathways

Palladium catalysts are widely employed to facilitate the coupling of this compound with organic halides and other electrophiles. slideplayer.comslideserve.com These reactions often fall under the umbrella of Hiyama coupling, which involves the reaction between organosilanes and organic halides or triflates. slideserve.comthermofishersci.in The reactivity of this compound in these couplings is part of a broader reactivity order for organostannanes and organosilanes, which is generally alkynyl > alkenyl > aryl > allyl ~ benzyl (B1604629) > alkyl. slideplayer.comfishersci.fr

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organosilane, activated by a fluoride (B91410) source or a base, transfers its organic group to the palladium center. thermofishersci.inlibretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

This compound has been utilized in various palladium-catalyzed reactions, including the synthesis of allyl arenes through the coupling of chloromethylarenes with allyltrimethoxysilane, a derivative of this compound. alfa-chemistry.com

Exploration of Other Transition Metal-Catalyzed Couplings

While palladium is the most common catalyst, other transition metals like nickel can also catalyze the coupling of organosilanes. slideserve.comfishersci.fr The Kumada coupling, for instance, utilizes either nickel or palladium to couple aryl and vinyl halides with Grignard reagents, and similar principles can be applied to organosilane chemistry. slideserve.comfishersci.fr The choice of metal catalyst can influence the reactivity and stereospecificity of the reaction. fishersci.fr For example, with certain nickel catalysts, the reactivity order of halides is Cl > I > Br, which is different from that observed with palladium. fishersci.fr

The development of allyl-allyl cross-coupling reactions has also become a significant area of research, providing a direct route to 1,5-dienes, which are important structural motifs in many natural products. rsc.org These reactions often utilize various transition metal catalysts to achieve high regio- and enantioselectivity. rsc.org

Catalysis in Allyldichloromethylsilane Chemistry

Homogeneous Catalytic Systems

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, is extensively used for reactions involving allyldichloromethylsilane and related organosilanes. escholarship.org These systems, typically based on soluble metal complexes, offer high activity and selectivity under mild reaction conditions. escholarship.org

Noble metals are paramount in catalyzing reactions of allylsilanes. chemrxiv.org Platinum, palladium, and ruthenium complexes are particularly effective for crucial transformations such as hydrosilylation and cross-coupling reactions. researchgate.netgoogle.commdpi.com

Platinum: Platinum complexes are highly efficient catalysts for hydrosilylation, which involves the addition of a Si-H bond across an unsaturated C-C bond. mdpi.com While this compound itself is a product of such reactions, its allyl group can also be a substrate. Homogeneous platinum catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0)-divinyltetramethyldisiloxane complex), are widely used. magtech.com.cnscirp.org These catalysts promote the addition of hydrosilanes to alkenes and alkynes, a foundational method for producing a vast range of organosilicon compounds. mdpi.commagtech.com.cn The reaction temperature can influence catalytic activity; for instance, with some substrates, Karstedt's catalyst shows higher conversion at 40°C compared to 90°C. scirp.org

Palladium: Palladium catalysis is central to numerous cross-coupling reactions where organosilanes are used as coupling partners. fishersci.frslideserve.com In reactions like the Hiyama coupling, an organosilane is coupled with an organic halide. fishersci.fr Although less reactive than their organotin or organoboron counterparts, allylsilanes can participate in these transformations. Catalyst systems often involve a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0), sometimes generated in situ from a palladium(II) salt. fishersci.fr

Ruthenium: Ruthenium complexes have emerged as versatile catalysts for hydrosilylation, sometimes offering different regioselectivity compared to platinum. researchgate.net They are particularly noted for the regiocontrolled hydrosilylation of alkynes to form stereodefined vinylsilanes. researchgate.net Beyond hydrosilylation, chiral ruthenium complexes have been developed for enantioselective C-C bond-forming reactions, such as the coupling of alcohols with dienes, showcasing the broad potential of ruthenium in organometallic catalysis. nih.gov

| Catalyst Type | Catalyst Example | Typical Reaction | Key Features |

|---|---|---|---|

| Platinum | Karstedt's Catalyst | Hydrosilylation | High activity and efficiency for Si-H addition to C=C bonds. mdpi.commagtech.com.cn |

| Palladium | Pd(PPh₃)₄ | Hiyama Coupling | Catalyzes C-C bond formation between organosilanes and organic halides. fishersci.fr |

| Ruthenium | [Ir(cod)Cl]₂ / Ligand | Asymmetric C-C Coupling | Enables enantioselective bond formation, for example, between alcohols and dienes. nih.gov |

While noble metals dominate, there is growing interest in developing more sustainable catalytic systems based on main group elements and metal-free organocatalysts. chemrxiv.orguu.nl

Main Group Elements: Lewis acids based on main group elements, such as boron, have shown promise in catalysis. nih.gov For example, fluorinated arylboranes can act as transition-metal-free catalysts for hydrosilylation reactions. chemrxiv.orgresearchgate.net These catalysts function as potent Lewis acids, activating the substrates for subsequent reaction. Research in this area aims to replace expensive and scarce noble metals with earth-abundant elements. rsc.orgrsc.org

Organocatalysis: The field of organocatalysis, which uses small organic molecules to accelerate reactions, is rapidly expanding. While specific applications directly involving this compound are not yet widespread, the principles are applicable. For instance, organocatalysts are being developed to perform reactions traditionally catalyzed by metals, such as Suzuki-type couplings. chemrxiv.org Furthermore, biocatalysis, using enzymes for chemical transformations, represents another frontier. Enzymes like P450 have been used for the allylic oxidation of various substrates, a reaction type that could potentially be applied to functionalize the allyl group of this compound. frontiersin.org

Noble Metal Catalysts (e.g., Palladium, Ruthenium, Platinum)

Heterogeneous Catalysis and Supported Catalysts

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant practical advantages, most notably ease of separation from the reaction mixture and potential for recycling. frontiersin.org This is a key focus for making catalytic processes more sustainable and cost-effective. mdpi.com

Supported catalysts immobilize the active catalytic species on a solid support. researchgate.net For reactions involving silanes, this often involves depositing a noble metal onto a high-surface-area material. Platinum supported on a styrene-divinylbenzene copolymer (Pt/SDB) has been shown to be a highly efficient and reusable catalyst for the hydrosilylation of various substrates. researchgate.net This heterogeneous system can be more effective than commercially available platinum-on-carbon catalysts and can be reused multiple times without significant loss of activity. researchgate.net

Similarly, main group catalysts can be heterogenized. Boron Lewis acids, for example, have been successfully anchored to allyl-functionalized iron oxide nanoparticles, combining the reactivity of the Lewis acid with the easy magnetic separation of the support. researchgate.net Zeolites and other porous materials are also extensively studied as robust supports that can enhance catalyst stability and, in some cases, impart shape selectivity to the reaction. physchem.cz The development of single-atom catalysts, where individual metal atoms are anchored to a support, represents an effort to maximize atom efficiency and bridge the gap between homogeneous and heterogeneous catalysis. escholarship.orgustc.edu.cn

| Catalyst System | Support Material | Reaction Type | Advantages |

|---|---|---|---|

| Platinum (Pt) | Styrene-divinylbenzene (SDB) | Hydrosilylation | High efficiency, reusable up to 20 times. researchgate.net |

| Boron Lewis Acid | Allyl-functionalized iron oxide | Hydrosilylation | Transition-metal-free, recyclable via magnetic separation. researchgate.net |

| Ruthenium (Ru) | Nitrogen-doped porous carbon | Hydrogenation | Single-atom catalyst with high atom utilization and selectivity. ustc.edu.cn |

Mechanistic Studies of Catalytic Activation and Turnover

Understanding the reaction mechanism is crucial for optimizing catalytic processes and designing new catalysts. For the hydrosilylation reaction catalyzed by platinum, the Chalk-Harrod mechanism is a widely accepted model. mdpi.com

The key steps of the Chalk-Harrod mechanism are:

Oxidative Addition: The hydrosilane (R₃SiH) adds to the platinum(0) center, forming a platinum(II) hydride species.

Olefin Coordination: The alkene (in this case, the allyl group) coordinates to the platinum(II) complex.

Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step can occur in two ways, leading to either the α-adduct or the β-adduct.

Reductive Elimination: The resulting alkylsilyl group is reductively eliminated from the platinum center, yielding the final product and regenerating the platinum(0) catalyst for the next cycle. mdpi.com

Step IV, the reductive elimination, is often considered the rate-determining step, and the entire process can involve reversible steps, particularly the alkene insertion. mdpi.com

Applications of Allyldichloromethylsilane in Advanced Organic Synthesis

Precursor to Functionalized Organosilanes

One of the primary applications of allyldichloromethylsilane is its use as a starting material for the synthesis of more complex and functionalized organosilanes. guidechem.comresearchgate.net The two chloro substituents on the silicon atom are readily displaced by a variety of nucleophiles, providing a straightforward route to a wide array of derivatives.

Synthesis of Allylsilanes for Further Derivatization

This compound is a key precursor for the synthesis of various allylsilanes. guidechem.com These resulting allylsilanes are themselves valuable intermediates in organic synthesis. For instance, the chloro groups can be substituted by alkynyl groups to form allyldialkynylsilanes. researchgate.netresearchgate.net These compounds can then undergo further reactions, such as hydroboration, to create cyclic silicon-containing molecules. researchgate.net The ability to sequentially replace the chlorine atoms allows for the construction of a diverse library of allylsilane derivatives with tailored properties and reactivities for subsequent synthetic steps.

A general method for preparing allylsilanes involves the reaction of a halosilane, such as this compound, with magnesium metal and an allyl halide in a diethylene glycol dibutyl ether solvent. google.com Another approach utilizes metallic zinc in a dipolar aprotic organic solvent to facilitate the reaction between a chlorosilane and a halogenated allylic compound. google.com

Preparation of Specific Organosilicon Building Blocks (e.g., Allyltrimethylsilane)

A significant application of this compound is in the preparation of other valuable organosilicon building blocks, with allyltrimethylsilane (B147118) being a prominent example. guidechem.com The conversion of this compound to allyltrimethylsilane typically involves the replacement of the two chlorine atoms with methyl groups. This is often achieved through reaction with a methylating agent, such as a methyl Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent (e.g., methyllithium).

The resulting allyltrimethylsilane is a widely used reagent in organic synthesis, particularly in Hosomi-Sakurai reactions for the allylation of various electrophiles, including carbonyl compounds. scispace.comnih.gov The versatility of this compound as a precursor allows for the efficient synthesis of such important C-C bond-forming reagents.

Enabling Reagent for Introducing Allyl and Dichloromethyl Functional Groups

Beyond its role as a precursor, this compound itself can act as a reagent to introduce both the allyl and the dichloromethylsilyl functionalities into organic molecules. guidechem.com The presence of the reactive Si-Cl bonds allows for its incorporation into various substrates through nucleophilic substitution reactions.

For example, it can react with compounds containing hydroxyl groups, such as alcohols and phenols, to form silyl (B83357) ethers. thermofishersci.in This reaction not only serves as a method for protecting hydroxyl groups but also introduces the allyl and dichloromethylsilyl moieties for potential further transformations. thermofishersci.inthermofisher.com

| Reactant Type | Product Type | Reference |

| Alcohols | Alkoxysilanes | thermofishersci.inthermofisher.com |

| Phenols | Phenoxysilanes | thermofishersci.in |

| Carboxylic Acids | Silyl esters | scispace.comthermofishersci.in |

Role in the Synthesis of Homoallylic Alcohols and Related Scaffolds

This compound plays a role in the synthesis of homoallylic alcohols, which are important structural motifs in many natural products and biologically active molecules. u-tokyo.ac.jprsc.org The synthesis of homoallylic alcohols often involves the reaction of an allylating agent with a carbonyl compound. organic-chemistry.org

While allyltrimethylsilane is more commonly used directly for this purpose, this compound serves as a precursor to various allylating reagents. guidechem.com For instance, after conversion to a less reactive allylsilane derivative, it can participate in Lewis acid-catalyzed additions to aldehydes and ketones to furnish homoallylic alcohols. scispace.com The reaction proceeds via the transfer of the allyl group from the silicon atom to the carbonyl carbon, resulting in the formation of a new carbon-carbon bond and a hydroxyl group.

The stereochemical outcome of these reactions can often be controlled by the choice of chiral catalysts or auxiliaries, leading to the enantioselective synthesis of homoallylic alcohols. organic-chemistry.orgrsc.org

| Carbonyl Compound | Product |

| Aldehyde | Secondary Homoallylic Alcohol |

| Ketone | Tertiary Homoallylic Alcohol |

Integration of Allyldichloromethylsilane in Polymer Science and Materials Development

Precursors for Pre-Ceramic Polymers and Ceramics

The transformation of molecular precursors into ceramic materials, known as the polymer-derived ceramics (PDCs) route, offers significant advantages over traditional powder-based methods. researchgate.netresearchgate.net This approach allows for the creation of ceramics with high purity, compositional homogeneity, and complex shapes. researchgate.netmdpi.com Allyldichloromethylsilane is a key monomer in the synthesis of pre-ceramic polymers, which, upon thermal treatment, are converted into durable ceramic materials, often within the silicon-boron-carbon-nitrogen (Si-B-C-N) system. uni-stuttgart.deresearchgate.net

Synthesis of Boron-Modified Polysilazanes

This compound is an essential starting material for the synthesis of boron-modified polysilazanes, which are effective precursors for Si-B-C-N ceramics. uni-stuttgart.de A common synthetic strategy involves a "polymer route" where the silane (B1218182) monomer is first polymerized and then chemically modified to incorporate boron.

The process begins with the ammonolysis of this compound. In this step, the silicon-chlorine bonds react with ammonia (B1221849) (NH₃) to form a boron-free polyallylmethylsilazane, a polymer with a Si-N backbone. researchgate.netuni-stuttgart.de This reaction proceeds with a high yield of approximately 83% and produces ammonium (B1175870) chloride (NH₄Cl) as a byproduct. researchgate.netuni-stuttgart.de

The resulting polymer possesses pendant allyl groups (–CH₂–CH=CH₂) which are then utilized for the introduction of boron. This is achieved through a hydroboration reaction, typically using borane (B79455) dimethylsulfide (H₃B·SMe₂). researchgate.netuni-stuttgart.de The borane adds across the carbon-carbon double bond of the allyl group, creating stable C-B-C linkages that cross-link the polymer chains. uni-stuttgart.de This two-step process effectively transforms the linear or cyclic oligosilazanes into a cross-linked, boron-modified pre-ceramic polymer, specifically boron-modified polyallylmethylvinylsilazane {B[C₃H₆Si(CH₃)NH]₃}n. uni-stuttgart.de The incorporation of boron is crucial as it enhances the thermal stability and increases the ceramic yield upon pyrolysis. nih.gov

Formation of Polysilylcarbodiimides

Polysilylcarbodiimides represent another class of pre-ceramic polymers that can lead to the formation of silicon carbonitride materials upon thermal decomposition. researchgate.net They are structurally related to polysilazanes but differ in the nature of the bridging group within the polymer backbone. uni-stuttgart.de While polysilazanes contain Si-N-Si linkages, polysilylcarbodiimides are characterized by a Si-N=C=N-Si backbone.

The allyl group on this compound provides a reactive site for modifications, including hydroboration, which is a key step for integrating boron into both polysilazanes and polysilylcarbodiimides to form C-B-C linkages. uni-stuttgart.de Although direct synthesis routes starting from this compound to form the carbodiimide (B86325) backbone are not as prominently detailed as for polysilazanes, the functionalization of a pre-formed polysilylcarbodiimide with allyl groups or the co-polymerization of an allyl-containing silane are viable pathways. The thermal decomposition of organosilicon carbodiimides yields materials of significant technological interest, including amorphous silicon carbonitrides or mixtures of silicon nitride and silicon carbide, known for their exceptional hardness and high-temperature resistance. researchgate.net

Ceramic Conversion from Precursor Polymers

The conversion of a pre-ceramic polymer, such as the boron-modified polysilazane derived from this compound, into a ceramic material is a multi-stage thermal process. researchgate.net This process, often termed ceramization, involves cross-linking followed by pyrolysis. researchgate.netnih.gov

Cross-Linking : At relatively low temperatures (up to 400–500 °C), the polymer precursor is cross-linked. nih.gov This step is vital as it converts the polymer into an infusible thermoset, which prevents the material from melting or decomposing into volatile, low-molecular-weight fragments during the subsequent high-temperature treatment. This ensures that the shape of the component is retained and maximizes the final ceramic yield. nih.gov

Pyrolysis : The cross-linked polymer is then heated to high temperatures (typically 600–1200 °C) in an inert atmosphere. nih.gov During pyrolysis, the organic side groups are decomposed and released, primarily as gaseous species like methane (B114726) and hydrogen. arxiv.org This organic-to-inorganic transformation results in significant mass loss and volume shrinkage, leading to the densification of the material into an amorphous covalent ceramic. nih.govarxiv.org

The resulting Si-B-C-N ceramics are known for their amorphous or nanocrystalline structures, which contribute to their excellent mechanical properties at high temperatures, as they lack the grain boundaries that can be weak points in conventional crystalline ceramics. mdpi.comnih.gov The final composition and properties of the ceramic can be tailored by adjusting the structure of the initial pre-ceramic polymer. nih.gov

Development of Silicon-Carbon Hybrid Architectures

The reactivity of this compound also allows for its use in constructing highly strained and structurally unique silicon-carbon hybrid molecules. These architectures are of interest for their potential as building blocks for new materials with tailored electronic and optical properties.

Synthesis of Silicon-Carbon Hybrid Ladderanes

A notable application of this compound is in the synthesis of silicon-carbon hybrid d-nb.info-ladderanes. Ladderanes are molecules composed of linearly fused four-membered rings, and their rigid, ladder-like structure is of great interest for applications in materials science. d-nb.info

In a specific synthesis, this compound is reacted with a lithium disilenide reagent, R₂Si=SiRLi (where R is a bulky substituent like 2,4,6-triisopropylphenyl), in a toluene (B28343) solution. d-nb.info This reaction yields a 1,2,6-trisilabicyclo[2.2.0]hexane scaffold, which is the core of the hybrid d-nb.info-ladderane. d-nb.info this compound serves as the source for one of the silicon atoms and the three-carbon chain that forms one side of the bicyclic structure. The reaction proceeds in a near-quantitative manner, and the final product can be isolated as pale-yellow single crystals. d-nb.info

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Lithium Disilenide | This compound | Silicon-Carbon Hybrid d-nb.info-Ladderane (2c) | 45% | d-nb.info |

Table 1: Synthesis of Silicon-Carbon Hybrid d-nb.info-Ladderane using this compound.

Engineering of Novel Structural Motifs and Electronic Properties

The silicon-carbon hybrid ladderanes synthesized from this compound exhibit unique structural and electronic properties stemming directly from their molecular architecture. d-nb.info

The structure of these hybrid ladderanes is significantly more distorted than their all-carbon or all-silicon counterparts. This strain is induced because the "rails" of the ladder are of different lengths—one being a Si-Si bond and the other a C-C-C chain. This leads to highly puckered ring systems and elongated silicon-carbon bridgehead bonds. d-nb.info

This rigid and strained framework has a profound impact on the electronic properties of the molecule. The 1,2,6-trisilabicyclo[2.2.0]hexanes show strong absorptions in the UV/visible spectrum. A particularly interesting characteristic is their fluorescence; the rigidity of the d-nb.info-ladderane framework gives rise to a distinct turquoise fluorescence in the solid state. d-nb.info This property highlights the potential for engineering materials with specific optical and electronic characteristics by incorporating such well-defined, strained structural motifs. The ability to create these novel architectures opens avenues for developing new materials for applications such as linkers in light-harvesting systems. d-nb.info

Role in Functional Polymer Synthesis

This compound serves as a valuable building block in the synthesis of functional polymers due to its dual reactivity. The allyl group provides a site for hydrosilylation or other addition reactions, while the dichlorosilyl group can undergo hydrolysis and condensation to form a polysiloxane backbone. This versatility allows for its incorporation into a variety of polymer architectures, leading to materials with tailored properties.

Platinum(II)-Containing Poly(alkynylsilanes)

The synthesis of platinum(II)-containing poly(alkynylsilanes) is a significant area of research due to the potential applications of these materials in electronics and optics. These polymers typically feature a backbone of alternating platinum atoms and alkynyl groups. The synthetic strategy often involves the copper-catalyzed condensation polymerization of a platinum(II) precursor, such as trans-[PtCl2(PBu3)2], with a di-alkynylsilane. guidechem.com

While platinum complexes are widely used as catalysts for hydrosilylation reactions in silicone chemistry, which involves the addition of a Si-H bond across an unsaturated bond like an allyl group, the reviewed literature does not indicate the direct use of this compound as a primary monomer in the synthesis of platinum(II)-containing poly(alkynylsilanes). rsc.orguni-wuppertal.de The focus in the synthesis of these specific polymers is on the creation of a conjugated backbone, for which dialkynylsilanes are more suitable precursors. guidechem.comresearchgate.net

The general approach to forming these platinum-containing polymers is highlighted by the reaction of a platinum-bis(acetylide) complex with a dichlorosilane, or the polycondensation of a platinum dichloride complex with a bis(alkynyl)silane. guidechem.com

Other Organosilicon-Based Polymer Networks

This compound has been successfully integrated into other types of organosilicon-based polymer networks. Its functional groups allow it to act as a monomer for the creation of novel polymer structures and as a cross-linking agent to modify the properties of existing polymers.

One notable application is in the formation of interpenetrating polymer networks (IPNs). A patent describes a method for creating a waterproof coating with nanoscopic or microscopic features where this compound is listed as a potential chemical agent for forming an interpenetrating polymer network within a substrate. google.com In this context, the dichlorosilyl moiety can react to form a polysiloxane network, while the allyl group remains available for subsequent polymerization or cross-linking reactions, potentially through a separate mechanism, leading to the formation of two intertwined polymer networks. google.com

| Component | Function in IPN Formation | Reference |

| This compound | Precursor for the formation of an interpenetrating polymer network for waterproof coatings. | google.com |

| Substrate | Provides the base material for the coating and network interpenetration. | google.com |

In another example, this compound is used as a starting monomer for the synthesis of boron-modified polyallylmethylvinylsilazane. uni-stuttgart.de This process involves the ammonolysis of this compound to yield a polyallylmethylvinylsilazane. Subsequently, the vinyl groups in the polymer undergo hydroboration. uni-stuttgart.de This demonstrates the utility of this compound in creating pre-ceramic polymers, which are precursors to silicon-based ceramic materials.

| Reactant | Reagent | Product | Reference |

| This compound | Ammonia | Polyallylmethylvinylsilazane | uni-stuttgart.de |

| Polyallylmethylvinylsilazane | Borane-dimethylsulfide complex | Boron-modified polyallylmethylvinylsilazane | uni-stuttgart.de |

The allyl group in this compound also makes it a candidate for cross-linking silicone polymers through hydrosilylation. uni-wuppertal.de In this type of reaction, a platinum catalyst facilitates the addition of a Si-H group from a polysiloxane or another silane to the allyl group of this compound. This creates a stable carbon-silicon bond, effectively linking polymer chains together and forming a three-dimensional network. uni-wuppertal.de The extent of cross-linking can be controlled to tailor the mechanical properties of the final material, ranging from soft gels to rigid resins.

Theoretical and Computational Investigations of Allyldichloromethylsilane

Quantum Chemical Analysis of Reactivity and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of allyldichloromethylsilane. These methods allow for a detailed examination of the molecule's electron distribution, orbital interactions, and the energetic landscapes of its chemical transformations.

Density Functional Theory (DFT) Studies of Reaction Pathways

While specific, dedicated Density Functional Theory (DFT) studies on the reaction pathways of this compound are not extensively documented in publicly available literature, DFT is a standard and powerful tool for investigating the mechanisms of related organosilicon compounds. researchgate.net Such studies on this compound would be invaluable for understanding its reactivity in various synthetic contexts, such as its use in the formation of 1-silacyclohex-2-ene derivatives and preceramic polymers. researchgate.netresearchgate.netresearchgate.net

A hypothetical DFT study on this compound could investigate several key reaction types. For instance, the nucleophilic substitution at the silicon center, a common reaction for chlorosilanes, could be modeled to determine the activation energies and transition state geometries for reactions with various nucleophiles. Another relevant pathway for investigation is the hydroboration of the allyl group's carbon-carbon double bond, which is a critical step in the synthesis of boron-modified silicon-based polymers.

Below is a representative data table of hypothetical calculated reaction energies for some plausible reactions involving this compound, which could be obtained from DFT calculations.

| Reaction Pathway | Reactants | Products | Calculated ΔE (kJ/mol) |

| Methanolysis (1st Cl) | ADMS + CH₃OH | CH₂=CHCH₂Si(CH₃)(Cl)(OCH₃) + HCl | -55.2 |

| Methanolysis (2nd Cl) | CH₂=CHCH₂Si(CH₃)(Cl)(OCH₃) + CH₃OH | CH₂=CHCH₂Si(CH₃)(OCH₃)₂ + HCl | -42.8 |

| Hydrosilylation (Pt cat.) | ADMS + HSiCl₃ | Cl₃Si(CH₂)₃Si(CH₃)Cl₂ | -98.5 |

| Ammonolysis | ADMS + 2NH₃ | 1/n [-(CH₂=CHCH₂)Si(CH₃)NH-]n + NH₄Cl | -110.3 |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from DFT studies. ADMS refers to this compound.

These theoretical calculations would provide a quantitative basis for predicting reaction feasibility and selectivity, guiding the design of synthetic procedures and the development of new materials.

Molecular Orbital and Bonding Analysis

The electronic structure of this compound is characterized by the interplay between the π-system of the allyl group and the σ-framework, which includes the silicon-carbon and silicon-chlorine bonds. A molecular orbital (MO) analysis provides a detailed picture of this interaction. masterorganicchemistry.comlibretexts.org

The π-system of the allyl group consists of three molecular orbitals: a bonding (π), a non-bonding (π_nb), and an anti-bonding (π*) orbital, arising from the combination of the three p-orbitals on the adjacent carbon atoms. d-nb.infoyoutube.com The dichloromethylsilyl group, -Si(CH₃)Cl₂, significantly influences these orbitals primarily through inductive and hyperconjugative effects. The electronegative chlorine atoms withdraw electron density from the silicon atom, which in turn inductively withdraws electron density from the allyl group. This generally leads to a lowering of the energy of the π molecular orbitals.

Furthermore, hyperconjugation, or σ-π interaction, can occur between the C-Si σ-bond and the allyl π-system. This interaction involves the overlap of the filled σ-orbital with the π-orbitals, leading to electron delocalization and stabilization. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For this compound, the HOMO is expected to have significant character from the allyl π-system, while the LUMO is likely to be a σ* orbital associated with the Si-Cl bonds, making the silicon atom susceptible to nucleophilic attack.

A summary of the key conceptual molecular orbitals is presented below.

| Molecular Orbital | Primary Character | Description | Energy Level (Conceptual) |

| HOMO | Allyl π | Highest energy occupied orbital, primarily involved in reactions with electrophiles. | High |

| LUMO | Si-Cl σ* | Lowest energy unoccupied orbital, accepts electrons in nucleophilic substitution reactions. | Low |

| π (bonding) | C=C π | Bonding orbital of the allyl double bond, stabilized by the silyl (B83357) group. | Lower |

| π_nb (non-bonding) | Allyl p-orbital | Non-bonding p-orbital on the central carbon of the allyl group. | Intermediate |

Prediction of Spectroscopic Signatures

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be used to aid in the identification and characterization of molecules. Methods such as DFT can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

For this compound, theoretical calculations could predict the ¹H, ¹³C, and ²⁹Si NMR spectra. These predictions are valuable for assigning the signals in experimentally obtained spectra and for understanding how the electronic environment of each nucleus is influenced by the molecular structure. Similarly, the calculation of the IR spectrum would allow for the identification of characteristic vibrational modes, such as the C=C stretch of the allyl group, the Si-Cl stretches, and various C-H bending and stretching modes. While no specific computational spectroscopic studies for this compound are readily available, the methodology is well-established.

The following table presents hypothetical, yet representative, predicted spectroscopic data for this compound alongside typical experimental ranges for similar functional groups.

| Spectroscopy Type | Parameter | Predicted Value (Hypothetical) | Typical Experimental Range |

| ¹H NMR | δ (CH₂) | 1.95 ppm | 1.8 - 2.2 ppm |

| ¹H NMR | δ (CH) | 5.80 ppm | 5.5 - 6.0 ppm |

| ¹H NMR | δ (CH₂) | 5.05 ppm | 4.9 - 5.2 ppm |

| ¹³C NMR | δ (CH₂) | 25.0 ppm | 20 - 30 ppm |

| ¹³C NMR | δ (CH) | 134.0 ppm | 130 - 140 ppm |

| ¹³C NMR | δ (CH₂) | 116.0 ppm | 115 - 120 ppm |

| ²⁹Si NMR | δ (Si) | 33.0 ppm | 30 - 35 ppm (for RSiCl₂) |

| IR | ν (C=C) | 1640 cm⁻¹ | 1630 - 1650 cm⁻¹ |

| IR | ν (Si-Cl) | 530, 470 cm⁻¹ | 450 - 600 cm⁻¹ (asymmetric & symmetric) |

Computational Modeling of Derived Materials

This compound serves as a valuable monomer for the synthesis of more complex materials, notably preceramic polymers. For instance, it can be used to produce boron-modified polyallylmethylvinylsilazane, which upon pyrolysis, yields Si-B-C-N ceramic materials.

Computational modeling plays a crucial role in understanding the transformation from the molecular precursor to the final ceramic material and in predicting the properties of the resulting ceramic. Molecular dynamics (MD) simulations can be used to model the crosslinking of the polymer chains during the initial stages of thermolysis. These simulations provide insights into the evolution of the material's structure and density.

Furthermore, quantum mechanical calculations, particularly DFT, can be applied to model the amorphous structure of the final Si-B-C-N ceramic. These models can elucidate the local bonding environments of the silicon, boron, carbon, and nitrogen atoms. By calculating properties such as the electronic band structure, density of states, and mechanical moduli of these model structures, researchers can predict the thermal stability, hardness, and electronic properties of the derived materials. This predictive capability is essential for the rational design of new ceramic materials with tailored properties for specific high-performance applications.

Advanced Spectroscopic and Analytical Characterization Techniques

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy stands as a cornerstone for the structural elucidation of allyldichloromethylsilane in solution. researchgate.net By probing the magnetic environments of different nuclei, a comprehensive picture of the molecule's connectivity and conformation can be assembled. researchgate.net

¹H, ¹³C, and ²⁹Si NMR for Structural Assignment

Detailed analysis of ¹H, ¹³C, and ²⁹Si NMR spectra allows for the unambiguous assignment of each atom within the this compound molecule. While specific spectral data for the isolated compound is not extensively published in the provided search results, its use as a reagent in more complex syntheses provides insight into its characteristic NMR signals. researchgate.netresearchgate.net For instance, in the synthesis of 1-silacyclohex-2-ene derivatives, this compound is a key starting material. researchgate.net The resulting products' NMR data indirectly informs on the expected chemical shifts for the allyl and methyl groups attached to the silicon atom. researchgate.netd-nb.info

Predictive tools and spectral databases suggest the following general regions for the proton and carbon signals of the allyl group: the vinyl protons (=CH- and =CH₂) would appear in the downfield region of the ¹H NMR spectrum, typically between 5 and 6 ppm, while the methylene (B1212753) protons adjacent to the silicon atom (-CH₂-Si) would be found further upfield. In the ¹³C NMR spectrum, the olefinic carbons would resonate at approximately 130-140 ppm, and the methylene carbon bonded to silicon would be significantly shielded, appearing at a much lower chemical shift. The methyl group protons directly attached to the silicon atom would exhibit a singlet in the upfield region of the ¹H NMR spectrum, and the corresponding carbon signal would also be found at a low chemical shift in the ¹³C NMR spectrum. guidechem.com

The ²⁹Si NMR spectrum is particularly diagnostic for organosilicon compounds. For this compound, a single resonance is expected, with its chemical shift influenced by the electronegative chlorine atoms and the organic substituents. In related structures, ²⁹Si chemical shifts are sensitive to the substituents on the silicon atom. rsc.org For example, in a diastereomeric mixture of a silicon-carbon hybrid d-nb.info-ladderane synthesized using this compound, the ²⁹Si NMR spectrum showed distinct signals for the silicon atom at 46.0 and 41.7 ppm, highlighting the sensitivity of this nucleus to its stereochemical environment. d-nb.info A patent for preparing allylsilane compounds also reports a ²⁹Si NMR chemical shift of 32.4 ppm in CDCl₃ for a related derivative. google.com

Table 1: Predicted and Representative NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Representative Experimental Data (in derivatives) |

| ¹H (Allyl =CH-) | 5.0 - 6.0 | - |

| ¹H (Allyl =CH₂) | 4.8 - 5.2 | - |

| ¹H (Allyl -CH₂-) | 1.8 - 2.2 | - |

| ¹H (Methyl -CH₃) | 0.5 - 1.0 | 0.67, 0.28 (in a ladderane derivative) d-nb.info |

| ¹³C (Allyl =CH) | 130 - 140 | 133.06, 132.63 (in a ladderane derivative) d-nb.info |

| ¹³C (Allyl =CH₂) | 115 - 125 | - |

| ¹³C (Allyl -CH₂-) | 20 - 30 | - |

| ¹³C (Methyl -CH₃) | 0 - 10 | 8.20, 7.09 (in a ladderane derivative) d-nb.info |

| ²⁹Si | 30 - 50 | 46.0, 41.7 (in a ladderane derivative) d-nb.info, 32.4 (in a propyl sulfide (B99878) derivative) google.com |

Solid-State NMR for Material Properties

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials derived from this compound, particularly in their amorphous or crystalline solid forms where solution NMR is not applicable. researchgate.net This is especially relevant in the field of polymer-derived ceramics. For instance, this compound serves as a monomeric silicon/carbon source for the synthesis of boron-modified polyallylmethylvinylsilazane, a precursor to Si-B-C-N ceramics.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound. nist.gov Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak corresponding to its molecular formula, C₄H₈Cl₂Si. However, due to the presence of chlorine and silicon isotopes, the molecular ion region will exhibit a characteristic isotopic pattern. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for organosilanes include the loss of alkyl or other substituent groups. For this compound, one would anticipate fragments corresponding to the loss of the allyl group, a chlorine atom, or a methyl group.

X-Ray Diffraction (XRD) for Crystallographic Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. d-nb.info While a crystal structure for this compound itself has not been reported in the provided search results, its utility in synthesizing crystalline materials is documented. d-nb.info For example, this compound was used to synthesize silicon-carbon hybrid d-nb.info-ladderanes, and the molecular structures of these products were determined by single-crystal XRD. d-nb.info This analysis revealed a distorted 1,2,6-trisilabicyclo[2.2.0]hexane backbone. d-nb.info The ability to form crystalline derivatives is crucial, as XRD provides unambiguous proof of structure and allows for detailed analysis of bond lengths, bond angles, and stereochemistry, which can be correlated with the spectroscopic data. d-nb.info The differentiation of crystal polymorphs, which can have different physical and chemical properties, is also achieved through XRD, often in conjunction with techniques like Raman spectroscopy. lbt-scientific.com

Hyphenated Chromatographic Techniques (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique for the separation and identification of volatile compounds like this compound. google.com In a GC-MS analysis, the sample is first separated based on its volatility and interaction with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that can be used for identification. A patent describing the preparation of an allylsilane compound mentions the use of GC-MS for analysis. google.com This technique is invaluable for monitoring reaction progress, assessing product purity, and identifying byproducts in syntheses involving this compound.

Vibrational and Electronic Spectroscopy for Functional Group Analysis and Material Properties

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. thermofisher.comdokumen.pub For this compound, characteristic vibrational bands would be expected for the C=C stretching of the allyl group, C-H stretching and bending modes, and Si-C and Si-Cl stretching frequencies. The Aldrich Collection of FT-IR Spectra includes a spectrum for this compound, confirming the availability of reference data for this compound. thermofisher.comthermofisher.com These techniques are also sensitive to the local environment and can be used to study intermolecular interactions and material properties. researchgate.net

Electronic spectroscopy, specifically UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. While simple organosilanes like this compound are not expected to have strong absorptions in the visible region, they may show absorptions in the near UV region. d-nb.info For instance, the silicon-carbon hybrid d-nb.info-ladderanes synthesized from this compound exhibit strong absorptions in the near UV/visible region and display turquoise fluorescence, a property attributed to the rigid ladderane framework. d-nb.info

Q & A

Q. What are the established synthesis methods for allyldichloromethylsilane, and how can researchers optimize reaction conditions for yield and purity?

this compound is typically synthesized via cohydrolysis with methyl- or ethyl-dichlorosilanes, as described in studies by Andrianov et al. . Optimization involves controlling stoichiometric ratios, reaction temperature (e.g., maintaining <50°C), and inert gas environments to minimize side reactions. Purity can be enhanced through fractional distillation under reduced pressure. Researchers should document these parameters rigorously to ensure reproducibility .

Q. How should researchers characterize this compound to confirm its structure and purity?

Characterization requires a combination of nuclear magnetic resonance (NMR; ¹H, ¹³C, and ²⁹Si), gas chromatography-mass spectrometry (GC-MS), and elemental analysis. For new compounds, full spectral data (e.g., chemical shifts, coupling constants) must be provided, while known compounds require cross-referencing with literature values . Purity is validated via boiling point consistency (±2°C) and chromatographic retention times .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

this compound reacts violently with water, releasing HCl gas. Handling requires anhydrous conditions, fume hoods, and personal protective equipment (gloves, goggles). Storage recommendations include airtight containers under nitrogen and segregation from oxidizers. Acute exposure protocols (e.g., neutralization with sodium bicarbonate) should be established .

Advanced Research Questions

Q. What are the challenges in studying the hydrolysis mechanisms of this compound, and how can kinetic and computational methods address them?

Hydrolysis mechanisms involve competing pathways (e.g., nucleophilic attack vs. radical intermediates), complicating kinetic analysis. Researchers should employ stopped-flow techniques with UV-Vis monitoring for real-time data and density functional theory (DFT) simulations to model transition states. Contradictions in solvent effects (polar vs. nonpolar) require systematic solvent screening and Arrhenius parameter comparisons .

Q. How can researchers resolve contradictions in reported reactivity data of this compound in different solvent systems?

Contradictions often arise from unaccounted variables (e.g., trace moisture, solvent polarity). Methodological solutions include:

- Replicating experiments under strictly controlled conditions (e.g., Karl Fischer titration for solvent dryness).

- Applying multivariate statistical analysis (e.g., principal component analysis) to isolate solvent effects.

- Cross-validating results with alternative techniques like calorimetry or in-situ IR spectroscopy .

Q. How can this compound be utilized in the synthesis of organosilicon polymers, and what analytical techniques are essential for monitoring copolymerization efficiency?

this compound serves as a crosslinking agent in polydimethylsiloxane (PDMS) networks. Copolymerization efficiency is tracked via gel permeation chromatography (GPC) for molecular weight distribution and thermogravimetric analysis (TGA) for thermal stability. Kinetic studies using ²⁹Si NMR can resolve siloxane bond formation rates, while rheometry quantifies crosslink density .

Q. What strategies are recommended for integrating this compound into computational models of silicon-based reaction networks?

Quantum mechanical calculations (e.g., DFT or ab initio methods) should parameterize bond dissociation energies and reaction barriers. Molecular dynamics simulations require force fields optimized for Si-Cl and Si-C interactions. Validation against experimental kinetics (e.g., Hammett plots) ensures model accuracy. Open-source tools like Gaussian or ORCA are recommended for transparency .

Methodological Guidelines

- Data Presentation : Raw data (e.g., NMR spectra, kinetic curves) should be archived in supplementary materials, while processed data (e.g., rate constants, statistical summaries) are included in the main text. Use tables to compare reaction yields across conditions, ensuring units and uncertainties (e.g., ±SD) are specified .

- Literature Review : Conduct systematic reviews using PRISMA guidelines to avoid bias. Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and exclude non-academic sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.